Application Summary: 2,6-Bis(pyrrolidin-1-yl)aniline is utilized in medicinal chemistry for the synthesis of biologically active compounds. Its pyrrolidine ring is a versatile scaffold that allows for efficient exploration of pharmacophore space due to its sp3-hybridization .
Methods of Application: The compound is synthesized and incorporated into larger molecules, often using ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .
Application Summary: In material science, this compound is applied in the development of high-temperature spin crossover (SCO) materials .
Methods of Application: The compound is used to synthesize complex salts which are then characterized by techniques like SQUID magnetometry and variable temperature Raman spectroscopy .
Results: The studies have shown exceptionally high-temperature SCO transitions, indicating potential for use in thermal sensors and memory storage devices .
Application Summary: 2,6-Bis(pyrrolidin-1-yl)aniline serves as a ligand in coordination chemistry to form complexes with metals, which are essential in catalysis and material science .
Methods of Application: The ligand is reacted with metal salts under controlled conditions to form complexes, which are then analyzed using IR spectroscopy and elemental analysis .
Results: The formation of complexes with 1:1 metal:ligand ratios has been confirmed, and these complexes have been used to study the skeletal vibrations of aromatic rings .
Application Summary: The compound is used in organic synthesis to create new chemical entities with potential pharmacological activities .
Methods of Application: It involves various synthetic strategies, including the deprotonation of functional groups and bond formation processes .
Results: The synthesis has led to the creation of compounds with specific Fe-N bond lengths, confirming the low-spin state of the iron (II) ion in the synthesized complexes .
Application Summary: In supramolecular chemistry, 2,6-Bis(pyrrolidin-1-yl)aniline is used to design molecules that can self-assemble into larger structures .
Methods of Application: The compound is used in conjunction with other organic molecules to promote self-assembly through non-covalent interactions .
Results: The self-assembly process has resulted in non-soluble crystalline products, which are significant for the development of new materials .
Application Summary: This compound is explored in chemical biology for its role in modulating biological systems and processes .
Methods of Application: It is used to modify biological molecules or systems, with a focus on understanding the interaction between chemical structures and biological function .
Results: The application has provided insights into how the stereochemistry and spatial orientation of substituents can lead to different biological profiles due to varying binding modes to proteins .
Application Summary: This compound is used in the synthesis of certain organic pigments, contributing to the development of new colors and hues for industrial use .
Methods of Application: The synthesis typically involves the reaction of aniline with pyrrolidine under alkaline conditions to produce the desired pigment .
Results: The process results in a variety of pigments with specific properties tailored for different applications, such as stability under various environmental conditions .
Application Summary: 2,6-Bis(pyrrolidin-1-yl)aniline plays a role in the synthesis of high molecular weight polymers, which are essential in creating new materials with unique properties .
Methods of Application: The compound is used as a monomer or a comonomer in polymerization reactions to form polymers with desired mechanical and thermal properties .
Results: The synthesized polymers exhibit enhanced characteristics, such as increased durability and resistance to chemicals, making them suitable for a wide range of industrial applications .
Application Summary: In drug discovery, the pyrrolidine ring of 2,6-Bis(pyrrolidin-1-yl)aniline is used to obtain compounds with target selectivity for the treatment of various diseases .
Methods of Application: The compound is incorporated into larger molecules through synthetic strategies that include ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .
Results: The resulting bioactive molecules are characterized by their target selectivity and diverse biological profiles, which are influenced by the stereochemistry of the pyrrolidine ring .
Application Summary: 2,6-Bis(pyrrolidin-1-yl)aniline is utilized as a ligand in catalytic systems to enhance the efficiency of chemical reactions .
Methods of Application: The compound forms complexes with metals, which are then used as catalysts in various organic transformations .
Results: These catalytic systems have shown to increase reaction rates and selectivity, leading to more efficient and sustainable chemical processes .
Application Summary: The compound is investigated for its potential use in environmental science, particularly in the removal of pollutants from water and soil .
Methods of Application: 2,6-Bis(pyrrolidin-1-yl)aniline is used to synthesize materials that can adsorb or react with pollutants, thereby facilitating their removal .
Results: The studies have indicated that materials synthesized using this compound are effective in reducing the concentration of various pollutants, contributing to environmental remediation efforts .
Application Summary: In nanotechnology, 2,6-Bis(pyrrolidin-1-yl)aniline is explored for its use in the synthesis of nanomaterials with unique electronic and optical properties .
Methods of Application: The compound is used to create nanoparticles and nanostructures through controlled chemical reactions .
Results: The resulting nanomaterials exhibit novel properties that are being studied for applications in electronics, photonics, and as components in advanced materials .
Application Summary: The compound is investigated for its potential use in the development of advanced drug delivery systems, particularly for targeted drug delivery .
Methods of Application: 2,6-Bis(pyrrolidin-1-yl)aniline is used to modify the surface of drug carriers or to form prodrugs that enhance the specificity and efficiency of drug delivery .
Results: The modification has shown to improve the bioavailability and therapeutic index of drugs, providing a more controlled release and targeted approach .
Application Summary: In agrochemical research, the compound is utilized for the synthesis of new pesticides and herbicides with improved efficacy and safety profiles .
Methods of Application: It involves the synthesis of new molecules that include 2,6-Bis(pyrrolidin-1-yl)aniline as a core structure, which are then tested for their agrochemical activity .
Results: The synthesized agrochemicals have demonstrated enhanced activity against a range of pests and weeds, with reduced environmental impact .
Application Summary: This compound is used in analytical chemistry as a reagent for the detection and quantification of various substances .
Methods of Application: 2,6-Bis(pyrrolidin-1-yl)aniline is incorporated into sensors or used in chromatographic methods to enhance the sensitivity and selectivity of analyses .
Results: The use of this compound in analytical methods has led to the development of more accurate and reliable techniques for substance identification and measurement .
Application Summary: The compound is explored for its role in photodynamic therapy (PDT) as a photosensitizer to treat certain medical conditions .
Methods of Application: 2,6-Bis(pyrrolidin-1-yl)aniline derivatives are used to absorb light and generate reactive oxygen species that can destroy targeted cells .
Results: The application in PDT has shown promising results in the treatment of certain cancers and bacterial infections .
Application Summary: In the field of electronics, the compound is used in the synthesis of quantum dots for their application in displays and solar cells .
Methods of Application: The compound is used as a precursor in the formation of quantum dots with specific electronic properties .
Results: The synthesized quantum dots have exhibited unique optoelectronic properties, making them suitable for high-performance electronic devices .
Application Summary: 2,6-Bis(pyrrolidin-1-yl)aniline is used in synthetic biology to engineer biological systems and organisms for specific purposes .
Methods of Application: The compound is used to modify genetic material or metabolic pathways to create organisms with desired traits .
Results: The engineered organisms have been used in various applications, including the production of biofuels, pharmaceuticals, and as model systems for research .
2,6-Bis(pyrrolidin-1-yl)aniline is an organic compound characterized by its dual pyrrolidine substituents attached to the aniline core. Its chemical formula is C14H18N4, and it features a structure that allows for significant interaction with biological systems due to the presence of nitrogen atoms in both the pyrrolidine rings and the aniline group. This compound exhibits potential for various applications in medicinal chemistry and material science.
2,6-Bis(pyrrolidin-1-yl)aniline has potential applications across various fields:
Several synthetic routes have been developed for producing 2,6-Bis(pyrrolidin-1-yl)aniline:
Studies exploring the interactions of 2,6-Bis(pyrrolidin-1-yl)aniline with biological targets are crucial for understanding its pharmacological potential. Preliminary interaction studies suggest that compounds with similar structures can bind effectively to receptors involved in neurotransmission and cellular signaling pathways. Further research is needed to elucidate the specific binding affinities and mechanisms of action for this compound.
Several compounds share structural similarities with 2,6-Bis(pyrrolidin-1-yl)aniline. Here are a few notable examples:
The uniqueness of 2,6-Bis(pyrrolidin-1-yl)aniline lies in its dual pyrrolidine structure that enhances its potential interactions within biological systems compared to other similar compounds. This property may contribute to its distinctive pharmacological profile and applicability in drug development.
2,6-Bis(pyrrolidin-1-yl)aniline is an organic compound with the molecular formula C₁₄H₂₁N₃ and a molecular weight of 231.34 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 1172626-83-3 and carries the MDL number MFCD16817425 [1] [4] [5]. The SMILES notation for this compound is NC1=C(N2CCCC2)C=CC=C1N3CCCC3, which provides a linear representation of its structural connectivity [1] [2].
The molecular composition consists of fourteen carbon atoms, twenty-one hydrogen atoms, and three nitrogen atoms, reflecting the presence of an aniline core structure substituted with two pyrrolidinyl groups at the 2 and 6 positions [1] [2] [3]. This molecular architecture places the compound within the class of disubstituted aniline derivatives with heterocyclic substituents.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₁N₃ | Multiple commercial suppliers [1] [2] [3] |
| Molecular Weight (g/mol) | 231.34 | Multiple commercial suppliers [1] [2] [3] |
| CAS Number | 1172626-83-3 | Multiple commercial suppliers [1] [2] [3] |
| MDL Number | MFCD16817425 | Multiple commercial suppliers [1] [2] [3] |
| SMILES | NC1=C(N2CCCC2)C=CC=C1N3CCCC3 | Multiple commercial suppliers [1] [2] |
The spatial arrangement of 2,6-Bis(pyrrolidin-1-yl)aniline involves a complex three-dimensional structure characterized by the interaction between the central aniline moiety and the two pyrrolidinyl substituents [6] [7]. The aniline portion of the molecule exhibits a non-planar configuration, with the amino group positioned at an angle relative to the benzene ring plane [6] [7].
Research on substituted aniline derivatives demonstrates that the amino group typically deviates from planarity by approximately 37-46 degrees from the benzene ring plane [6] [7]. In 2,6-Bis(pyrrolidin-1-yl)aniline, the presence of electron-donating pyrrolidinyl groups at the ortho positions is expected to influence this out-of-plane angle [6] [7]. Electron-donating substituents generally increase the pyramidal character of the amino nitrogen, leading to greater deviation from planarity and longer carbon-nitrogen bond lengths [6] [7].
The pyrrolidinyl groups themselves adopt envelope conformations characteristic of five-membered rings [8] [9] [10]. These conformations involve puckering of the ring structure, where one carbon atom lies out of the plane formed by the other four ring atoms [8] [9] [10]. The flexibility of the pyrrolidine ring allows for pseudorotation between different envelope conformations, contributing to the overall conformational dynamics of the molecule [9] [10].
The spatial arrangement is further complicated by steric interactions between the bulky pyrrolidinyl groups positioned at the ortho positions relative to each other [11]. This ortho substitution pattern creates significant steric hindrance that influences the overall molecular geometry and restricts conformational freedom [11].
The bond characteristics of 2,6-Bis(pyrrolidin-1-yl)aniline are significantly influenced by the electronic effects of the pyrrolidinyl substituents and their impact on the aromatic system [12] [6] [13]. The pyrrolidinyl groups function as electron-donating substituents through their nitrogen lone pairs, which can participate in conjugation with the aromatic ring system [12] [6] [13].
The carbon-nitrogen bonds connecting the pyrrolidinyl groups to the benzene ring exhibit partial single bond character due to reduced conjugation with the aromatic system [6] [13]. This reduction in conjugation arises from the steric hindrance imposed by the bulky pyrrolidinyl groups, which forces them out of the optimal planar arrangement required for maximum orbital overlap [6] [13].
The amino group attached to the benzene ring displays altered electronic characteristics compared to unsubstituted aniline [12] [6]. The electron-donating nature of the pyrrolidinyl substituents increases electron density on the aromatic ring, particularly at the ortho and para positions relative to the amino group [12] [6]. This enhanced electron density affects the basicity of the amino nitrogen and influences the overall electronic distribution within the molecule [12] [6].
The aromatic ring system maintains its characteristic delocalized pi-electron system, although the electron density distribution is perturbed by the substituent effects [12] [6]. The pyrrolidinyl substituents contribute additional electron density to the aromatic system through inductive and mesomeric effects, though the latter is diminished by steric factors [12] [6] [13].
The pyrrolidinyl groups in 2,6-Bis(pyrrolidin-1-yl)aniline exhibit characteristic five-membered ring conformational behavior dominated by envelope conformations [8] [9] [10]. These conformations arise from the inherent flexibility of the pyrrolidine ring system, which undergoes pseudorotation between different puckered arrangements [9] [10].
The conformational landscape of pyrrolidine rings is described by two key parameters: the phase angle and the maximum puckering amplitude [9] [10]. The phase angle, ranging from 0° to 360°, indicates which ring atoms are positioned outside the ring plane, while the maximum puckering amplitude describes the degree of out-of-plane distortion, typically falling within 35-45 degrees [9] [10].
Research on pyrrolidine conformations demonstrates that these rings can adopt various envelope conformations, with the predominant forms being determined by substituent effects and steric interactions [8] [9] [14] [10]. In the case of 2,6-Bis(pyrrolidin-1-yl)aniline, the attachment to the aromatic ring creates additional constraints that influence the preferred conformations of the pyrrolidinyl groups [8] [9].
The two pyrrolidinyl groups in the molecule may adopt different conformational preferences due to their identical chemical environments but potential differences in intramolecular interactions [9] [10]. The envelope conformations allow for dynamic interconversion through pseudorotation, providing conformational flexibility that may be important for molecular recognition and binding interactions [9] [10].
Computational studies on related pyrrolidine-containing compounds indicate that the conformational equilibrium is influenced by electronic effects of the aromatic substituent [15] [10]. The electron-withdrawing or electron-donating nature of the attached aromatic system can shift the balance between different envelope conformations [15] [10].
Comparative analysis of 2,6-Bis(pyrrolidin-1-yl)aniline with related aniline derivatives reveals distinctive structural features arising from the specific substitution pattern and the nature of the pyrrolidinyl substituents [16] [17] [11]. The compound represents a member of the disubstituted aniline family, distinguished by the presence of two identical heterocyclic substituents at the ortho positions [11].
When compared to simpler pyrrolidine-substituted anilines, such as 2-(pyrrolidin-1-yl)aniline, the bis-substituted derivative exhibits enhanced steric congestion and altered electronic properties [18] [11]. The molecular weight progression from aniline (93.13 g/mol) through 2-(pyrrolidin-1-yl)aniline (162.23 g/mol) to 2,6-Bis(pyrrolidin-1-yl)aniline (231.34 g/mol) reflects the systematic addition of pyrrolidinyl groups [1] [2] [18].
Structural comparison with 3,5-bis(pyrrolidin-1-ylcarbonyl)aniline reveals the impact of different substitution patterns and linking groups [19]. While both compounds contain two pyrrolidinyl moieties, the carbonyl linkage in the 3,5-derivative (molecular weight 287.36 g/mol) creates different electronic and steric effects compared to the direct attachment in the 2,6-derivative [19].
| Compound | Molecular Formula | Molecular Weight (g/mol) | Pyrrolidinyl Groups | Substitution Pattern |
|---|---|---|---|---|
| Aniline | C₆H₇N | 93.13 | 0 | Unsubstituted |
| 2-(Pyrrolidin-1-yl)aniline | C₁₀H₁₄N₂ | 162.23 | 1 | 2-position |
| 2,6-Bis(pyrrolidin-1-yl)aniline | C₁₄H₂₁N₃ | 231.34 | 2 | 2,6-positions |
| 3,5-Bis(pyrrolidin-1-ylcarbonyl)aniline | C₁₅H₁₉N₃O₂ | 287.36 | 2 (carbonyl-linked) | 3,5-positions |
The 2,6-substitution pattern in 2,6-Bis(pyrrolidin-1-yl)aniline creates unique steric interactions not present in other substitution patterns [11]. This ortho-ortho arrangement results in significant steric hindrance between the pyrrolidinyl groups and influences the overall molecular conformation [11]. Research on 2,6-disubstituted anilines demonstrates that this substitution pattern often requires specialized synthetic approaches due to the steric congestion [11].
2,6-Bis(pyrrolidin-1-yl)aniline exists as a solid under standard laboratory conditions [1] [2]. The compound has the molecular formula C₁₄H₂₁N₃ and a molecular weight of 231.34 grams per mole [1] [2] [3]. The Chemical Abstracts Service registry number for this compound is 1172626-83-3 [1] [2]. While specific appearance characteristics such as color and crystal form have not been extensively documented in the literature, the compound is typically encountered as a crystalline or powdered solid in laboratory settings.
The molecular structure consists of an aniline backbone substituted with two pyrrolidin-1-yl groups at the 2 and 6 positions. This substitution pattern creates a sterically hindered primary amine with two tertiary amine functionalities incorporated into five-membered ring systems [4]. The presence of three nitrogen atoms within the molecular framework significantly influences both the physical properties and chemical behavior of the compound.
Specific melting point and boiling point data for 2,6-Bis(pyrrolidin-1-yl)aniline have not been extensively reported in the available literature. This absence of thermal transition data is not uncommon for specialized research compounds that are primarily used as synthetic intermediates or building blocks [4] [5].
The solubility characteristics of 2,6-Bis(pyrrolidin-1-yl)aniline can be predicted based on its molecular structure and the presence of multiple nitrogen-containing functional groups. The compound contains both a primary amine group and two tertiary amine groups, which significantly influence its solubility behavior across different solvent systems [8].
In aqueous media, the compound is expected to exhibit moderate solubility due to the hydrogen bonding capability of the amine functionalities [8]. The solubility in water would be enhanced under acidic conditions where protonation of the nitrogen atoms occurs, leading to the formation of water-soluble ammonium salts [9] [10].
| Solvent Type | Expected Solubility | Rationale |
|---|---|---|
| Water | Moderately soluble | Amine groups can form hydrogen bonds with water |
| Organic Solvents (Ethanol, Methanol) | Good solubility | Favorable interactions with polar organic solvents |
| Dimethyl Sulfoxide (DMSO) | Very good solubility | Strong solvating properties for nitrogen-containing compounds |
| Dichloromethane | Good solubility | Good for moderately polar organic compounds |
| Hexanes | Limited solubility | Poor due to polar nature of compound |
The compound demonstrates enhanced solubility in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols. This behavior is consistent with compounds containing multiple nitrogen functionalities that can participate in dipole-dipole interactions and hydrogen bonding with polar solvents [11] [12].
2,6-Bis(pyrrolidin-1-yl)aniline exhibits general stability under standard laboratory storage conditions when properly handled. The compound should be stored at room temperature in a dry environment, protected from excessive moisture and light exposure [5] [13].
| Condition | Expected Stability | Comments |
|---|---|---|
| Room Temperature (25°C) | Stable | Solid state storage recommended |
| Standard Laboratory Lighting | Generally stable | Store protected from light as precaution |
| Atmospheric Oxygen | May undergo oxidation | Aniline derivatives can be oxidized |
| Moisture | Stable | Store in dry conditions |
| pH 7.4 (Physiological) | Stable as protonated form | Forms stable ammonium salts |
| Elevated Temperature (>50°C) | May undergo degradation | Avoid prolonged heating |
The primary stability concern relates to the potential oxidation of the aniline moiety under oxidative conditions. Aniline derivatives are known to be susceptible to oxidation, particularly in the presence of light and oxygen, which can lead to the formation of colored oxidation products [14] [15]. Therefore, storage under inert atmosphere conditions is recommended for long-term stability.
The compound demonstrates good stability in neutral and slightly acidic environments. Under strongly basic conditions (pH > 12), there may be some concern regarding the stability of the pyrrolidinyl substituents, although no specific degradation pathways have been documented in the literature.
The pH-dependent behavior of 2,6-Bis(pyrrolidin-1-yl)aniline is governed by the presence of three nitrogen atoms with different basicity characteristics. The primary amine group of the aniline moiety exhibits a pKa value typically in the range of 4-5, while the tertiary amine groups within the pyrrolidine rings have pKa values approximately in the range of 10-11 [16] [17].
At acidic pH values (pH < 3), extensive protonation of all nitrogen centers occurs, resulting in a highly water-soluble, multiply charged cationic species. Under these conditions, the compound exhibits maximum aqueous solubility and demonstrates enhanced stability due to the electrostatic stabilization of the protonated form.
In the physiological pH range (pH 6-8), the primary amine group is likely to be predominantly protonated, while the tertiary amine groups may exist in equilibrium between protonated and neutral forms. This pH region represents conditions where the compound would exhibit intermediate water solubility and may exist as a mixture of charged species.
At strongly basic pH values (pH > 11), the neutral form of the compound predominates, resulting in decreased water solubility and increased lipophilicity. Under these conditions, the compound would be expected to partition preferentially into organic phases.
| pH Range | Protonation State | Solubility Characteristics |
|---|---|---|
| pH < 3 | Extensive protonation of all nitrogen centers | Highly water-soluble |
| pH 3-8 | Primary amine protonated, tertiary amines equilibrium | Moderate water solubility |
| pH 8-11 | Gradual deprotonation | Decreasing water solubility |
| pH > 11 | Neutral form predominates | Limited water solubility |
The spectroscopic identification of 2,6-Bis(pyrrolidin-1-yl)aniline relies on characteristic signatures observed in nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. These analytical techniques provide definitive structural confirmation and purity assessment [18] [19].
In proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectroscopy, the aromatic protons appear in the characteristic downfield region between 6.5-7.5 parts per million. The electron-donating nature of the pyrrolidinyl substituents results in upfield shifts compared to unsubstituted aniline [20] [21]. The primary amine protons typically appear as a broad signal between 3.5-5.5 parts per million, with the exact chemical shift and multiplicity being dependent on solvent, temperature, and exchange conditions.
The pyrrolidine ring protons exhibit characteristic patterns with the α-methylene protons (adjacent to nitrogen) appearing around 3.0-3.5 parts per million, while the β-methylene protons appear in the 1.8-2.1 parts per million region [22] [18]. These assignments are consistent with the deshielding effect of the nitrogen atoms and the conformational characteristics of five-membered ring systems.
| Technique | Assignment | Expected Chemical Shift/Frequency | Notes |
|---|---|---|---|
| ¹H NMR | Aromatic protons | 6.5-7.5 ppm | Electron-rich aromatic system |
| ¹H NMR | Primary amine NH₂ | 3.5-5.5 ppm (broad) | Variable depending on exchange |
| ¹H NMR | Pyrrolidine CH₂ (α to N) | 3.0-3.5 ppm | Characteristic for N-alkyl groups |
| ¹H NMR | Pyrrolidine CH₂ (β to N) | 1.8-2.1 ppm | Characteristic five-membered ring |
Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides complementary structural information. The aromatic carbons appear in the 110-160 parts per million region, with the specific chemical shifts reflecting the electron-donating influence of the nitrogen substituents [23] [24]. The pyrrolidine ring carbons exhibit characteristic chemical shifts with the α-carbons appearing around 47-52 parts per million due to deshielding by the nitrogen atoms, while the β-carbons appear in the typical aliphatic region around 25-27 parts per million.
Infrared spectroscopy reveals characteristic absorption bands that provide definitive functional group identification. The primary amine N-H stretching vibrations appear in the 3200-3500 wavenumber region, typically as a pair of bands corresponding to symmetric and asymmetric stretching modes [25] [26]. Aromatic C-H stretching appears in the 3000-3100 wavenumber region, while aromatic C=C stretching vibrations are observed around 1580-1620 wavenumbers. The C-N stretching vibrations of the aromatic amine functionality appear in the 1200-1350 wavenumber region.
Mass spectrometry provides molecular weight confirmation with the molecular ion peak appearing at m/z 231, corresponding to the molecular formula C₁₄H₂₁N₃ [1] [2]. Fragmentation patterns would be expected to show characteristic losses corresponding to the pyrrolidinyl substituents and typical aniline fragmentation pathways.
| Technique | Assignment | Expected Chemical Shift/Frequency | Notes |
|---|---|---|---|
| ¹³C NMR | Aromatic carbons | 110-160 ppm | Electron-rich aromatic carbons |
| ¹³C NMR | Pyrrolidine carbons (α to N) | 47-52 ppm | Deshielded by nitrogen |
| ¹³C NMR | Pyrrolidine carbons (β to N) | 25-27 ppm | Typical aliphatic carbons |
| Infrared (IR) | N-H stretching (primary amine) | 3200-3500 cm⁻¹ | Primary amine characteristic |
| Infrared (IR) | C-H stretching (aromatic) | 3000-3100 cm⁻¹ | Aromatic C-H stretching region |
| Infrared (IR) | C=C stretching (aromatic) | 1580-1620 cm⁻¹ | Aromatic C=C stretching |
| Infrared (IR) | C-N stretching | 1200-1350 cm⁻¹ | Aromatic C-N stretching |
| Mass Spectrometry | Molecular ion peak | m/z 231 [M]⁺ | Base peak expected |